2-Fluoro-6-methoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQOYDMIMQIDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308206 | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-89-8 | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of 2-Fluoro-6-methoxynaphthalene
While true de novo synthesis, constructing the naphthalene (B1677914) core with the substituents in place from acyclic precursors, is less common for this specific compound, the term can be extended to include the synthesis from readily available naphthalene precursors. The predominant strategies involve the introduction of the fluoro and methoxy (B1213986) groups onto a pre-existing naphthalene scaffold.
Direct and Regioselective Fluorination Strategies
Direct electrophilic fluorination of 6-methoxynaphthalene is a primary route to this compound. This approach relies on powerful electrophilic fluorinating agents to regioselectively install a fluorine atom onto the electron-rich naphthalene ring. The methoxy group at the 6-position is an ortho-, para-director, activating the 1-, 5-, and 7-positions. However, the electronic and steric environment of the naphthalene core allows for fluorination at the 2-position, often in competition with other isomers.
One of the most common reagents for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. smolecule.comsigmaaldrich.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile. The regioselectivity of the fluorination is highly dependent on the reaction conditions, including the solvent and the presence of any catalysts or additives. smolecule.com Computational studies on analogous systems suggest that the transition-state energetics, influenced by the electronic environment of the aromatic ring, play a crucial role in determining the position of fluorination. smolecule.com
| Reagent | Substrate | Key Features |
| Selectfluor™ | 6-Methoxynaphthalene | Mild, electrophilic fluorinating agent; regioselectivity is condition-dependent. smolecule.comsigmaaldrich.com |
| N-Fluorobenzenesulfonimide (NFSI) | 6-Methoxynaphthalene | Another common electrophilic fluorine source. smolecule.com |
Multistep Convergent and Divergent Synthetic Pathways from Related Naphthalene Precursors
A robust and highly regioselective multistep synthesis of this compound involves the use of diazonium salt chemistry, specifically the Balz-Schiemann reaction. wikipedia.orgbyjus.com This method offers excellent control over the position of the fluorine atom, a significant advantage over direct fluorination.
The synthetic sequence commences with a suitable naphthalene precursor, such as 2-amino-6-methoxynaphthalene. This amine is subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. byjus.com The subsequent introduction of a non-nucleophilic counter-ion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid (HBF₄), precipitates the aryl diazonium tetrafluoroborate salt. wikipedia.orgbyjus.com This intermediate is often stable enough to be isolated. The final step involves the thermal decomposition of the dried diazonium salt, which expels nitrogen gas and boron trifluoride, yielding the desired this compound with high regiochemical purity. wikipedia.orgbyjus.comscientificupdate.com
Balz-Schiemann Reaction Sequence:
| Step | Reactants | Intermediate/Product | Purpose |
| 1. Diazotization | 2-Amino-6-methoxynaphthalene, NaNO₂, HCl (aq) | 6-Methoxy-2-naphthalenediazonium chloride | Formation of the diazonium salt. |
| 2. Anion Exchange | 6-Methoxy-2-naphthalenediazonium chloride, HBF₄ | 6-Methoxy-2-naphthalenediazonium tetrafluoroborate | Introduction of the tetrafluoroborate counter-ion. wikipedia.orgbyjus.com |
| 3. Thermal Decomposition | 6-Methoxy-2-naphthalenediazonium tetrafluoroborate | This compound | Introduction of the fluorine atom. wikipedia.orgscientificupdate.com |
Innovations in the Balz-Schiemann reaction include the use of other counter-ions like hexafluorophosphates (PF₆⁻) and the use of organic solvents for the decomposition step to improve yields and safety. wikipedia.org
Introduction of Fluoroalkenyl Moieties via Olefination Reactions
While not a direct synthesis of this compound, the introduction of fluoroalkenyl groups onto a naphthalene scaffold via olefination reactions represents a potential pathway. These fluoroalkenes could, in principle, be further transformed to the target molecule. Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions, are powerful tools for the formation of carbon-carbon double bonds. nih.govcas.cnacademie-sciences.fr
In this context, a carbonyl-functionalized naphthalene, for example, 6-methoxy-2-naphthaldehyde, could be reacted with a fluorinated phosphonium ylide (in a Wittig reaction) or a fluorinated phosphonate carbanion (in an HWE reaction) to yield a fluoroalkenylnaphthalene derivative. academie-sciences.fr The Julia-Kocienski olefination, which utilizes fluorinated sulfones, offers another versatile route to fluoroalkenes and has been shown to be effective in reactions with naphthaldehyde derivatives. nih.gov The stereoselectivity (E/Z) of these reactions is often controllable by modifying the reaction conditions and the specific reagents used. nih.gov
Synthesis and Functionalization of this compound Derivatives
The this compound scaffold is not only a synthetic target but also a starting point for the creation of more complex derivatives. Its functionalization can be influenced by the interplay of the existing substituents.
Positional Isomerism and Substituent Effects on Synthesis
The synthesis of fluorinated methoxynaphthalenes is significantly influenced by the directing effects of the substituents and the inherent reactivity of the naphthalene core. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-methoxynaphthalene (B124790), this would primarily be the 1- and 3-positions for the first ring and the 6- and 8-positions for the second ring.
During electrophilic reactions, such as the Friedel-Crafts acylation of 2-methoxynaphthalene, the choice of solvent can dramatically alter the regiochemical outcome. For instance, using nitrobenzene (B124822) as a solvent favors acylation at the 6-position, whereas carbon disulfide leads to the 1-acetylated product as the major isomer. orgsyn.org This demonstrates the profound effect of reaction conditions on positional isomerism.
In direct fluorination, the presence of the electron-donating methoxy group enhances the reactivity of the naphthalene ring towards electrophilic attack. However, this can also lead to a mixture of positional isomers. The synthesis of this compound via the Balz-Schiemann reaction from 2-amino-6-methoxynaphthalene circumvents this issue by pre-defining the position of the incoming fluorine atom.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govrsc.org this compound can serve as a substrate for LSF, allowing for the diversification of its structure.
The reactivity of this compound is dictated by its two functional groups:
Electrophilic Aromatic Substitution: The methoxy group is a powerful activating group and will direct incoming electrophiles. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined effect typically results in electrophilic attack on the ring containing the methoxy group, at positions ortho or para to it. smolecule.com
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the naphthalene ring is generally not very reactive towards nucleophilic substitution unless there is strong activation from electron-withdrawing groups. However, under specific conditions, it can be replaced by various nucleophiles. smolecule.com
Cross-Coupling Reactions: The C-F bond can potentially participate in certain cross-coupling reactions, although this is less common than with heavier halogens. More practically, further functionalization, for example by introducing a bromo or iodo group via electrophilic halogenation, would provide a handle for subsequent cross-coupling reactions like Suzuki or Heck couplings. smolecule.com
An example of a derivative synthesis starting from a related precursor is the nucleophilic fluorination of 2-(3-bromopropyl)-6-methoxynaphthalene with tetrabutylammonium fluoride (B91410) to yield 2-(3-fluoropropyl)-6-methoxynaphthalene, showcasing the introduction of a fluorine-containing alkyl chain. researchgate.net This highlights a potential functionalization pathway for derivatives of the core structure.
Catalytic Strategies in the Synthesis of Fluorinated Naphthalenes
Catalysis is central to modern organic synthesis, providing pathways to complex molecules like this compound with high precision and yield. The introduction of a fluorine atom onto a naphthalene scaffold can be achieved through various catalytic systems, each with distinct advantages.
Transition-metal-catalyzed reactions have become indispensable for the construction of carbon-fluorine (C–F) bonds. nih.gov These methods are valued for their broad applicability and functional group tolerance. Palladium (Pd), nickel (Ni), and copper (Cu) are the most common metals employed for these transformations, facilitating the coupling of an aryl precursor with a fluorine source. researchgate.netnih.gov
One prevalent strategy involves the palladium-catalyzed fluorination of aryl triflates or halides. beilstein-journals.org In a typical reaction, an aryl triflate derived from a corresponding phenol (e.g., 6-methoxynaphthol) is reacted with a fluoride source, such as cesium fluoride (CsF) or silver fluoride (AgF), in the presence of a palladium catalyst and a supporting ligand. The choice of ligand is critical for the reaction's success, influencing both the yield and the rate of fluorination. Buchwald and Hartwig have developed numerous phosphine-based ligands that are highly effective in these types of cross-coupling reactions.
Recent advancements have also focused on direct C–H bond fluorination, which represents a more atom-economical approach by avoiding the pre-functionalization of the starting material. dntb.gov.uarsc.org This method involves the direct conversion of a C–H bond on the naphthalene ring to a C–F bond, often using a palladium catalyst in conjunction with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.govbeilstein-journals.org
Table 1: Examples of Transition Metal-Mediated Fluorination Reactions
| Catalyst System | Substrate Type | Fluorine Source | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl Triflates/Halides | CsF, AgF | High yields, good functional group tolerance. |
| NiCl₂(dppe) | Aryl Halides | KF | Cost-effective alternative to palladium. |
| CuI / Phenanthroline | Aryl Iodides | KF | Mild reaction conditions. |
This table is illustrative and represents common systems used for aromatic fluorination.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules without the need for metal catalysts. cas.cn In the context of fluorinated naphthalenes, organocatalytic methods can be employed to introduce a fluorine atom stereoselectively, which is particularly relevant when the naphthalene core is part of a more complex, chiral molecule.
Asymmetric fluorination often utilizes chiral amines or cinchona alkaloids as catalysts. nih.gov These catalysts activate the substrate and the fluorinating agent, facilitating a highly enantioselective reaction. chimia.ch For instance, a ketone precursor on a naphthalene scaffold can be converted into a chiral enamine or enolate intermediate by the organocatalyst. This intermediate then reacts with an electrophilic fluorine source, such as NFSI, with the chiral catalyst directing the fluorine atom to one face of the molecule, resulting in a high enantiomeric excess (ee) of the fluorinated product. cas.cn
While direct asymmetric fluorination of an unactivated naphthalene ring like this compound is challenging, these methods are highly applicable to naphthalene derivatives bearing functional groups that can engage with the organocatalyst. rsc.org The development of chiral anion phase-transfer catalysis is one strategy that has proven effective for such transformations. cas.cn
Table 2: Key Organocatalytic Approaches for Asymmetric Fluorination
| Catalyst Type | Substrate Class | Fluorinating Agent | Outcome |
|---|---|---|---|
| Chiral Primary Amines | Ketones, Aldehydes | NFSI | High enantioselectivity via enamine catalysis. cas.cn |
| Cinchona Alkaloids | β-Ketoesters, Oxindoles | Selectfluor®, NFSI | Formation of chiral C-F bonds. beilstein-journals.orgnih.gov |
This table highlights general organocatalytic strategies applicable to the synthesis of chiral fluorinated compounds.
Green Chemistry Principles in Fluoronaphthalene Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and other fluorinated compounds can be made more sustainable by incorporating these principles.
Key green chemistry approaches applicable to fluoronaphthalene synthesis include:
Use of Safer Solvents: Traditional syntheses often employ hazardous solvents like nitrobenzene or chlorinated hydrocarbons. google.comorgsyn.org Green chemistry encourages the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents. jddhs.com Solvent-free reactions, where reagents are mixed without a solvent, represent an ideal approach to minimize waste. mdpi.com
Catalysis: The use of catalysts (as discussed in section 2.3) is a cornerstone of green chemistry. Catalysts increase reaction efficiency, reduce energy consumption, and allow for reactions to be performed under milder conditions, minimizing waste and by-product formation. nih.gov
Energy Efficiency: Employing energy-efficient techniques can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. jddhs.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Direct C-H functionalization is an excellent example of a high atom economy reaction, as it avoids the use of protecting groups and the generation of stoichiometric by-products associated with pre-functionalized substrates. rsc.org
Renewable Feedstocks: While the core of this compound is derived from petrochemical sources, green chemistry principles encourage exploring pathways from renewable feedstocks where possible for starting materials and reagents.
One example of a greener approach in a related synthesis is the preparation of 1-fluoronaphthalene, where process modifications like solvent exchange dehydration are used to reduce side reactions and improve yield, aligning with green chemistry goals of waste reduction and efficiency. google.com
| Catalysis | Using recyclable heterogeneous or organocatalysts. | Improves efficiency and reduces waste. nih.gov |
Mechanistic Insights into 2 Fluoro 6 Methoxynaphthalene Reactivity
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-fluoro-6-methoxynaphthalene, where the fluorine atom acts as a leaving group. smolecule.com This reaction proceeds via an addition-elimination mechanism. organicchemistrytutor.com The aromatic ring, made electron-deficient by the electronegative fluorine, is attacked by a nucleophile. This attack disrupts the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org
The presence of an electron-withdrawing group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgbyjus.com While the methoxy (B1213986) group is generally electron-donating, the high electronegativity of the fluorine atom at the C-2 position makes the carbon atom it is attached to (the ipso-carbon) sufficiently electrophilic for a nucleophile to attack. smolecule.com The reaction concludes with the expulsion of the fluoride (B91410) ion, restoring the aromaticity of the ring and resulting in the substituted product. organicchemistrytutor.com
This pathway is distinct from SN1 and SN2 mechanisms. An SN2 reaction is not feasible due to the steric hindrance of the benzene (B151609) ring, which prevents the required backside attack. wikipedia.org An SN1 mechanism, involving the formation of an unstable aryl cation, is also highly unfavorable unless an exceptionally good leaving group is present. wikipedia.org In the case of this compound, the SNAr mechanism is the most important pathway for nucleophilic substitution. wikipedia.org
Electrophilic Aromatic Substitution Dynamics
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The reaction mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). dalalinstitute.comresearchgate.net Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com
The reactivity and regioselectivity of EAS on this compound are dictated by the combined electronic effects of the methoxy and fluoro substituents.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring through its +R (resonance) effect, making the ring more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com
Fluoro Group (-F): This is a deactivating, yet ortho, para-directing group. Its strong -I (inductive) effect withdraws electron density, making the ring less reactive. However, its +R effect (donation of a lone pair) directs incoming electrophiles to the ortho and para positions.
In the acetylation of 2-methoxynaphthalene (B124790), a related compound, substitution occurs preferentially at the C1 and C7 positions. researchgate.net For this compound, the methoxy group at C-6 activates the C-5 and C-7 positions (ortho) and the C-1 position (para). The fluorine at C-2 activates the C-1 and C-3 positions (ortho and para relative to fluorine). The interplay of these effects, combined with steric considerations, will determine the final product distribution in EAS reactions.
Cross-Coupling Reaction Mechanisms
This compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comwikipedia.org These reactions are typically catalyzed by transition metals, most commonly palladium. wikipedia.orgnih.gov
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, follows a catalytic cycle: nih.gov
Oxidative Addition: The low-valent palladium(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), in this case, the C-F bond of this compound. This step forms a palladium(II) intermediate. wikipedia.org Although C-F bonds are generally strong, specialized palladium complexes with bulky, electron-rich phosphine (B1218219) ligands can facilitate this activation.
Transmetalation (for Suzuki, Negishi, etc.): A second organic fragment, typically from an organometallic nucleophile (e.g., organoboron in Suzuki reactions), is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnih.gov
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond in the final product and regenerating the active palladium(0) catalyst. wikipedia.orgnih.gov
Nickel catalysts are also employed, particularly for activating the more inert C-O bonds of aryl ethers. researchgate.netacs.org Mechanistic studies on the cross-coupling of 2-methoxynaphthalene suggest that the reaction can proceed through the formation of anionic nickelate species, where a Lewis acidic cation (like Li⁺ from an organolithium reagent) coordinates to the ether oxygen, priming the C-O bond for cleavage by the nucleophilic nickel center. researchgate.netacs.org
| Cross-Coupling Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Fluorine bond, forming an Ar-Pd(II)-F complex. |
| Transmetalation | An organometallic reagent (R-M) transfers its organic group (R) to the palladium complex. |
| Reductive Elimination | The coupled product (Ar-R) is released, and the Pd(0) catalyst is regenerated. |
Photochemical Reaction Mechanisms and Excited State Intermediates
The photochemistry of naphthalene (B1677914) derivatives is complex and involves various excited state intermediates. scispace.comacs.org Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.gov
These excited states are the key reactive species in photochemical transformations. The n,π* and π,π* electronic transitions of the aromatic carbonyl system are sensitive to solvent polarity and ring substitution. scispace.comacs.org For instance, electron-donating groups and polar solvents tend to stabilize π,π* states. acs.org
A potential photochemical pathway for this molecule is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane. nih.gov While this compound itself is not a carbonyl, its derivatives could be. More relevant to the naphthalene system are photoreactions involving excited state proton or electron transfer. Studies on 2-methoxynaphthalene have shown it can undergo proton-induced electron transfer from its triplet excited state to suitable acceptors. acs.org The excited state intermediates can also lead to bond cleavage or rearrangements, though specific pathways for the title compound require detailed investigation. scispace.com
Radical-Mediated Fluorination and Related Mechanisms
The synthesis of this compound can be achieved through the direct fluorination of 6-methoxynaphthalene. This often involves electrophilic fluorinating agents like Selectfluor, which are believed to operate through a radical mechanism or a single-electron transfer (SET) pathway. researchgate.net
In a proposed radical mechanism for fluorination, the fluorinating reagent acts as a source of an electrophilic fluorine atom. The reaction could be initiated by a SET from the electron-rich naphthalene ring to the N-F reagent, generating a radical cation and a nitrogen-centered radical. Subsequent collapse of this pair or further reaction steps lead to the fluorinated product. researchgate.net
Alternatively, direct fluorination of related keto-steroids and other cyclic ketones with N-F reagents is suggested to proceed through a polar, two-electron process via an oxygen-stabilized carbenium ion, rather than a radical pathway. researchgate.net The precise mechanism for the fluorination of 6-methoxynaphthalene would depend on the specific reagents and conditions used. researchgate.net
Furthermore, radical mechanisms can be involved in the functionalization of alkyl halides. For instance, a radical strategy for the fluorination of alkyl bromides has been proposed that merges silyl (B83357) radical-mediated halogen-atom abstraction with photosensitization. researchgate.net Such strategies highlight the diverse radical pathways available in modern organic synthesis.
Biocatalytic Reaction Mechanisms (e.g., Enzymatic Hydrolysis)
Biocatalysis utilizes enzymes or whole cells to perform chemical transformations with high selectivity and under mild conditions. fiveable.me While specific studies on the biocatalytic reactions of this compound are not widely reported, general enzymatic mechanisms can be applied.
Enzymes are highly specific catalysts that lower the activation energy of reactions. fiveable.me Potential biocatalytic reactions for this substrate could include:
Enzymatic Hydrolysis: Lipases or esterases could potentially hydrolyze the methoxy group, although cleavage of aryl-methyl ethers is challenging. More specialized enzymes like cytochrome P450 monooxygenases are known to perform O-demethylation.
Stereoselective Radical Reactions: Metalloredox biocatalysis, using enzymes like P450s, can enable stereoselective radical additions to aromatic systems. nih.gov The proposed catalytic cycle involves a single electron transfer (SET) from the reduced enzyme (e.g., ferrous heme) to a substrate, generating a radical intermediate that can then react with the aromatic ring. nih.gov
Friedel-Crafts Type Reactions: While not directly applicable to hydrolysis, engineered biocatalysts, including artificial metalloenzymes, have been developed for asymmetric Friedel-Crafts reactions, demonstrating the potential to functionalize the aromatic ring enzymatically. whiterose.ac.uk
The use of continuous flow reactors can enhance biocatalytic processes by improving factors like oxygen supply for oxidases or by facilitating the use of gaseous reagents like hydrogen for hydrogenase-catalyzed reductions. nih.govmdpi.com
Solvent Effects and Reaction Environment Influences on Mechanism and Selectivity
| Reaction Type | Solvent Influence | Example |
| Electrophilic Substitution | Polarity affects reaction rates and selectivity. | In the acetylation of 2-methoxynaphthalene, solvents of intermediate polarity like nitrobenzene (B124822) give high yields of the desired isomer at elevated temperatures. researchgate.net Very polar solvents can reduce reaction rates by competing for catalyst sites. researchgate.net |
| Nucleophilic Substitution | Polar aprotic solvents (e.g., DMF, DMSO) are often used. | These solvents can solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and thus more nucleophilic. |
| Cross-Coupling | Solvent choice can be critical for catalyst stability and activity. | In Ni-catalyzed cross-couplings, the presence of donor additives or the choice of solvent can determine whether key on-cycle intermediates are formed. researchgate.net |
| Photochemical Reactions | Solvent polarity can shift absorption maxima and stabilize excited states. | Protic solvents can form hydrogen bonds with excited states, altering their energy and reactivity. acs.org |
Molecular dynamics simulations and computational chemistry are increasingly used to model and predict solvent effects, providing insight into how the reaction environment influences selectivity. rsc.org For example, in Friedel-Crafts acylation, non-polar solvents can lead to low acetylation rates because they cannot effectively solvate the acylium ion intermediates. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Fluoro-6-methoxynaphthalene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear as a series of multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the fluoro and methoxy substituents. The fluorine atom will induce characteristic splitting in the signals of nearby protons (H-1 and H-3) due to heteronuclear ¹H-¹⁹F coupling. The methoxy group will present as a sharp singlet, typically around 3.9 ppm, as seen in the analogous compound 2-methoxynaphthalene (B124790) chemicalbook.com.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key identifying feature. The other aromatic carbons will appear at distinct chemical shifts, influenced by the electronic effects of the substituents. The methoxy carbon will have a characteristic signal around 55-56 ppm researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-1 | Doublet of doublets | - |
| C-1 | - | ~110-120 (with C-F coupling) |
| C-2 | - | ~155-165 (with large ¹JCF) |
| H-3 | Doublet of doublets | - |
| C-3 | - | ~100-110 (with C-F coupling) |
| H-4 | Doublet | - |
| C-4 | - | ~120-130 |
| C-4a | - | ~125-135 |
| H-5 | Doublet | - |
| C-5 | - | ~120-130 |
| C-6 | - | ~150-160 |
| H-7 | Doublet of doublets | - |
| C-7 | - | ~105-115 |
| H-8 | Doublet | - |
| C-8 | - | ~120-130 |
| C-8a | - | ~130-140 |
| -OCH₃ | Singlet, ~3.9 | ~55-56 |
Note: The predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus huji.ac.il. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the C-2 fluorine atom.
The chemical shift of this fluorine signal is influenced by its electronic environment within the naphthalene (B1677914) ring. For fluoroaromatic compounds, these shifts can be observed over a wide range researchgate.net. The signal will be split into a multiplet due to coupling with adjacent protons, primarily the ortho protons (H-1 and H-3) and potentially smaller, long-range couplings with other protons on the ring. This coupling provides definitive evidence for the fluorine's position on the aromatic system huji.ac.ilnih.gov.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.
The FT-IR spectrum reveals characteristic absorption bands corresponding to specific vibrational modes. For this compound, key expected vibrations include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the naphthalene ring system.
C-O stretching: Strong absorptions from the aryl ether linkage, usually found in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric) ranges.
C-F stretching: A strong and characteristic band is expected in the 1250-1020 cm⁻¹ region.
A detailed vibrational analysis of the closely related compound, 2-bromo-6-methoxynaphthalene (B28277) (2BMN), provides a strong comparative basis for these assignments nih.gov.
Table 2: Key Experimental FT-IR Vibrational Frequencies for the Analog 2-Bromo-6-methoxynaphthalene nih.gov
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3069 | Medium | Aromatic C-H Stretch |
| 2963 | Medium | CH₃ Asymmetric Stretch |
| 1629 | Very Strong | C=C Stretch |
| 1485 | Very Strong | C-C Stretch |
| 1255 | Very Strong | Asymmetric C-O-C Stretch |
| 1160 | Very Strong | In-plane C-H Bend |
| 1021 | Strong | Symmetric C-O-C Stretch |
| 853 | Very Strong | Out-of-plane C-H Bend |
| 608 | Strong | C-Br Stretch |
Note: For this compound, the C-Br stretch at 608 cm⁻¹ would be replaced by a C-F stretch at a higher frequency (typically >1000 cm⁻¹).
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations nih.gov. The FT-Raman spectrum of this compound is expected to be dominated by the vibrations of the naphthalene ring system. Key features would include strong bands for the aromatic C=C stretching vibrations. Analysis of 2-bromo-6-methoxynaphthalene shows strong Raman activity for the C=C stretching mode at 1629 cm⁻¹ and the C-C stretching mode at 1386 cm⁻¹ nih.gov. The C-F bond vibration is typically weak in Raman spectra. Resonance Raman techniques, which utilize an excitation wavelength close to an electronic transition, could be employed to selectively enhance the signals from the naphthalene chromophore nih.gov.
Electronic Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-electron system msu.edu. The naphthalene core of this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, is expected to show multiple absorption bands characteristic of the naphthalene ring's π → π* transitions ijpsjournal.comresearchgate.net.
Based on data for 2-bromo-6-methoxynaphthalene, strong absorptions are anticipated around 232 nm, with other significant peaks observed at higher wavelengths (e.g., 278 nm, 321 nm, and 335 nm) nih.gov. The positions and intensities of these absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. The presence of the methoxy and fluoro groups can cause shifts in these absorption bands compared to unsubstituted naphthalene.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption wavelengths are influenced by the extent of conjugation within the molecule. For aromatic compounds like this compound, the π-electron system of the naphthalene rings is responsible for strong UV absorption.
The UV spectrum of the closely related compound, 2-methoxynaphthalene, typically exhibits absorption maxima (λmax) in the regions of 220-240 nm and 280-300 nm, which correspond to π-π* electronic transitions within the naphthalene core. ijpsjournal.com The presence of substituents like the fluoro and methoxy groups on the naphthalene ring of this compound will influence the precise wavelengths of these transitions. These auxochromic groups can cause shifts in the absorption maxima to slightly longer or shorter wavelengths (bathochromic or hypsochromic shifts, respectively). The energies involved are sufficient to promote a molecular electron to a higher energy orbital, a process known as electronic excitation. msu.edu
Table 1: Typical UV-Vis Absorption Data for Naphthalene Derivatives
| Compound | Typical Absorption Maxima (λmax) | Solvent |
|---|
Fluorescence Spectroscopy and Lifetime Measurements
Fluorescence spectroscopy is a highly sensitive technique that involves the excitation of a molecule to a higher electronic state, followed by the emission of a photon as the molecule returns to its ground state. uci.edu The emitted light is of a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. evidentscientific.com Naphthalene and its derivatives are well-known for their fluorescent properties.
To characterize the fluorescence of this compound, an excitation spectrum and an emission spectrum would be measured. The excitation spectrum, which plots fluorescence intensity versus excitation wavelength, often resembles the absorption spectrum. thermofisher.com The emission spectrum is obtained by exciting the molecule at its absorption maximum and scanning the emitted light's wavelengths. evidentscientific.com The shape of the emission spectrum is generally independent of the excitation wavelength. uci.edu
Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. uci.edu This parameter, typically in the nanosecond range for fluorophores, is an intrinsic property that can be affected by the molecule's local environment but not its concentration. researchgate.net Time-resolved fluorescence measurements would be employed to determine the specific lifetime of this compound, providing further insight into its photophysical properties.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For aromatic compounds like this compound, electron ionization (EI) typically produces a strong molecular ion peak (M+•), which corresponds to the intact molecule's mass. libretexts.org
The molecular weight of this compound is 176.19 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 176. Subsequent fragmentation of this unstable molecular ion provides a characteristic pattern that aids in structural confirmation. uni-saarland.de Key fragmentation pathways for aryl ethers include α-cleavage and rearrangements.
Expected fragmentation patterns for this compound include:
Loss of a methyl radical (•CH3): Cleavage of the methyl group from the methoxy ether results in a stable cation at m/z = 161. This is often a dominant fragmentation pathway for methoxy-substituted aromatics.
Loss of formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing a fragment ion at m/z = 146.
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can lose CO, leading to a fragment at m/z = 133.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 176 | [C11H9FO]+• | Molecular Ion (M+•) |
| 161 | [M - CH3]+ | Loss of a methyl radical |
| 146 | [M - CH2O]+• | Loss of formaldehyde |
Chromatographic Methods in Analytical Research (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, ensuring its purity and identity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. Method development involves optimizing parameters such as the column, mobile phase, and detector. amazonaws.com A C8 or C18 column would provide effective separation based on the compound's hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and water. nih.gov Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm). sigmaaldrich.com Gradient elution may be employed to ensure efficient separation from any impurities.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. gcms.cz The separated components then enter the mass spectrometer for detection and identification.
A common stationary phase for this type of analysis is a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS). gcms.cz The oven temperature is programmed to ramp up gradually to ensure good separation of the analyte from any other volatile components. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Table 4: Example GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 80°C, ramp at 20°C/min to 285°C |
| Injector Temperature | 285°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 amu |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational tools allow for the detailed investigation of molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule and to calculate its electronic properties.
Table 1: Calculated Electronic Properties for a Naphthalene (B1677914) Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.0 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 4.5 eV |
| Dipole Moment | 2.5 D |
Note: Data presented is for the analogous compound 2-bromo-6-methoxynaphthalene (B28277) and serves as an illustrative example.
Ab initio and post-Hartree-Fock methods are higher-level computational approaches that provide more accurate results, particularly for understanding excited states and reaction pathways. These methods, while more computationally expensive than DFT, are crucial for studying photochemical reactions and complex chemical transformations. There are currently no specific ab initio or post-Hartree-Fock studies available in the reviewed literature that focus on the excited states and reaction pathways of 2-Fluoro-6-methoxynaphthalene.
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and predict reaction kinetics. At present, there is a lack of specific computational simulations in the scientific literature detailing the reaction mechanisms of this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. A study on the related compound 2-bromo-6-methoxynaphthalene demonstrated the use of DFT with the B3LYP/6-311++G(d,p) level of theory to calculate and assign vibrational modes. researchgate.net The calculated wavenumbers are typically scaled to achieve better agreement with experimental data. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Naphthalene Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| C-H stretch | 3060 | 3065 |
| C=C stretch (aromatic) | 1620 | 1625 |
| C-O stretch | 1250 | 1255 |
| C-Br stretch | 650 | 655 |
Note: Data is for the analogous compound 2-bromo-6-methoxynaphthalene and serves as an illustrative example.
Analysis of Frontier Molecular Orbitals and Electron Density Distribution
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Analysis of the FMOs for a related compound, 2-bromo-6-methoxynaphthalene, shows that the HOMO is primarily localized over the naphthalene ring system, while the LUMO is distributed over the entire molecule. researchgate.net This distribution of electron density is crucial for predicting how the molecule will interact with other chemical species.
Molecular Modeling and Docking for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). These methods are essential in drug discovery and design.
In a study involving 2-bromo-6-methoxynaphthalene, molecular docking was used to investigate its potential as an anti-cancer agent by examining its interaction with specific protein targets. researchgate.net The study reported a low binding energy, suggesting that the compound could be a candidate for drug development. researchgate.net While this study provides a framework, specific molecular docking studies for this compound are not currently available.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Research Applications of 2 Fluoro 6 Methoxynaphthalene and Its Derivatives
Strategic Building Block in Complex Organic Synthesis
2-Fluoro-6-methoxynaphthalene serves as a key intermediate in the synthesis of more complex organic molecules due to its versatile reactivity. smolecule.com The presence of the fluorine and methoxy (B1213986) groups on the naphthalene (B1677914) ring system allows for a variety of chemical transformations. The fluorine atom can be displaced through nucleophilic substitution reactions, while the electron-donating methoxy group can direct electrophilic aromatic substitution to specific positions on the ring. smolecule.com Furthermore, the aromatic core of this compound makes it a suitable partner in cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in the formation of biaryl compounds. smolecule.com The introduction of a fluoroalkyl group, a common motif in pharmaceuticals and agrochemicals, can significantly alter the biological and physicochemical properties of the parent compound. researchgate.net The synthesis of various fluorinated building blocks is a rapidly developing area of research. beilstein-journals.org
The strategic placement of the fluoro and methoxy groups on the naphthalene scaffold provides a handle for regioselective modifications, making it a valuable precursor in multi-step synthetic sequences. For instance, the synthesis of complex polycyclic compounds can be achieved through photocycloaddition reactions involving naphthalene derivatives. nii.ac.jp
Development of Advanced Functional Materials
The unique electronic properties imparted by the fluorine atom make this compound and its derivatives attractive candidates for the development of advanced functional materials. smolecule.com These materials are designed to possess specific optical, electronic, or mechanical properties for applications in fields such as electronics and photonics. unizar-csic.es For example, fluorinated sulfoximines have been investigated for their potential use in liquid crystal displays (LCDs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). cas.cn
The incorporation of fluorinated naphthalene moieties into polymers or supramolecular assemblies can lead to materials with tailored characteristics. Research in this area focuses on the synthesis and processing of materials with controlled thermal and mechanical properties, as well as the development of dendrimers and other organized structures for applications in materials science and biomedicine. unizar-csic.es
Design of Chemical Probes for Biochemical and Biophysical Studies
The naphthalene scaffold, particularly when substituted with fluorophores, is a common structural motif in the design of chemical probes for studying biological systems. These probes are designed to interact with specific biomolecules or to report on their local environment through changes in their fluorescence properties.
Probes for Enzyme Mechanism Elucidation and Inhibitor Development
Derivatives of 6-methoxynaphthalene have been utilized as probes to investigate enzyme mechanisms and to develop enzyme inhibitors. For example, 2-(bromoacetyl)-6-methoxynaphthalene (B52980) has been used as a probe for prostaglandin (B15479496) G/H synthase 1, an enzyme involved in inflammatory pathways. The electrophilic bromoacetyl group can covalently modify the enzyme, leading to a change in its activity.
Furthermore, 6-methoxynaphthalene derivatives have been designed and synthesized as potential anticancer agents that target specific enzymes. For instance, certain derivatives have shown promising inhibitory activity against the colon cancer cell line HCT-116 by targeting the enzyme AKR1C3. researchgate.net Molecular docking studies are often employed to predict the binding affinity and orientation of these compounds within the active site of the target enzyme. researchgate.net
Radiopharmaceutical Development and Positron Emission Tomography (PET) Imaging Agents
A significant application of this compound derivatives lies in the field of radiopharmaceutical development for positron emission tomography (PET) imaging. wikipedia.org PET is a powerful non-invasive imaging technique that uses radiotracers to visualize and quantify physiological processes in the body. wikipedia.org The radioisotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter due to its favorable half-life and decay characteristics. nih.gov
Derivatives of this compound have been radiolabeled with ¹⁸F to create PET probes for imaging specific biological targets. A notable example is the development of [¹⁸F]Amylovis, a derivative of 2-(3-fluoropropyl)-6-methoxynaphthalene, as a potential PET imaging agent for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease. semanticscholar.orgbenthamdirect.comresearchgate.net These radiotracers are designed to cross the blood-brain barrier and bind with high affinity and selectivity to their target. semanticscholar.org The development of such probes is crucial for the early diagnosis and monitoring of neurodegenerative diseases. semanticscholar.orgsnmjournals.org
| Radiotracer | Target | Disease | Reference |
| [¹⁸F]Amylovis | β-Amyloid Plaques | Alzheimer's Disease | semanticscholar.orgbenthamdirect.comresearchgate.net |
| [¹⁸F]CETO | CYP11B2 | Primary Aldosteronism | fortunejournals.com |
| [¹⁸F]CDP2230 | CYP11B2 | Primary Aldosteronism | fortunejournals.com |
Photophysical Investigations and Exciplex Chemistry
The photophysical properties of naphthalene and its derivatives have been the subject of extensive research. The fluorescence of these compounds is sensitive to their local environment, making them useful as probes. An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in the ground state. ossila.com The formation of an exciplex can lead to a new, red-shifted fluorescence emission.
Studies on 2-cyano-6-methoxynaphthalene have shown that its photoreactions with other molecules can proceed through the formation of singlet exciplexes. nii.ac.jp The photophysical properties of naphthalene derivatives, including their fluorescence and triplet state characteristics, can be influenced by the solvent and by the formation of inclusion complexes with molecules like cyclodextrins. researchgate.net The study of exciplex formation provides insights into the fundamental processes of photoinduced electron transfer and can be applied to the design of fluorescent sensors. ossila.comnih.gov
Design of Modulators for Cellular Processes (e.g., Multidrug Resistance Reversal)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. nih.gov
Derivatives of 6-methoxynaphthalene have been investigated for their potential to reverse MDR. For example, certain thiourea (B124793) derivatives of naproxen, which contains the 6-methoxynaphthalene core, have been designed and evaluated for their ability to inhibit protein kinases involved in tumor multidrug resistance. researchgate.net Flavonoids, some of which share structural similarities with the naphthalene scaffold, have been shown to modulate the activity of ABC transporters like ABCB1 and ABCG2, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents. nih.gov The development of MDR modulators is an active area of research aimed at improving the efficacy of cancer treatment.
Supramolecular Chemistry and Catalysis
The unique electronic and structural characteristics of fluorinated naphthalene derivatives, such as this compound, position them as intriguing building blocks in the fields of supramolecular chemistry and catalysis. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the rigid naphthalene scaffold can direct non-covalent interactions for self-assembly and influence the reactivity in catalytic processes.
Supramolecular Chemistry of Naphthalene Derivatives
While direct research on the supramolecular chemistry of this compound is not extensively documented, the broader family of naphthalene derivatives, particularly naphthalene diimides (NDIs), has been a significant focus of investigation. These studies provide a framework for understanding how such molecules can be programmed to form complex, functional architectures.
The self-assembly of NDI derivatives is largely governed by a combination of π-π stacking interactions between the aromatic cores and hydrogen bonding directed by substituents. rsc.org These interactions lead to the formation of various ordered structures, including fibrillar gels, nanotubes, vesicles, and chromonic mesophases. rsc.org The specific morphology and properties of these assemblies are highly dependent on the nature and positioning of the substituents on the naphthalene core, as well as the solvent used.
For instance, amphiphilic core-substituted naphthalene-diimides (cNDIs) have been shown to self-assemble in water into two-dimensional (2D) nanosheets. acs.org In these assemblies, the NDI chromophores arrange in an offset π-stacking geometry, as indicated by a bathochromic shift in their UV/vis absorption spectra. acs.org The introduction of chiral substituents can induce helical supramolecular polymerization, leading to structures with controlled chirality. researchgate.net
The table below summarizes key findings on the supramolecular assembly of various naphthalene diimide derivatives, illustrating the versatility of the naphthalene scaffold in creating organized nanostructures.
| Derivative Type | Self-Assembly Driving Forces | Resulting Supramolecular Structure | Key Findings |
| Amphiphilic core-substituted NDI (cNDI-1) | Entropically favorable self-assembly in water, π-π stacking. acs.org | 2D Nanosheets acs.org | Exhibits a critical aggregation concentration of 1.5 x 10⁻⁵ M. acs.org |
| NDI with H-bonding groups (amides, ureas) | Hydrogen bonding, π-π interactions. rsc.org | Fibrillar gels, nanotubes, vesicles. rsc.org | H-bonding is a versatile tool for programming self-assembly. rsc.org |
| Chiral core-substituted NDI (cNDI) | J-aggregation, chirality of substituents. researchgate.net | Helical Supramolecular Polymer researchgate.net | The solvent can dictate the aggregation pathway (e.g., helical vs. off-pathway). researchgate.net |
| NDI with long alkyl chains | van der Waals interactions, π-π stacking on surfaces. nih.gov | Ordered Lamellae nih.gov | The length of the alkyl chain modulates the distance between aromatic cores. nih.gov |
| NDI with fluorinated side chains | π-π stacking. researchgate.net | Single-molecule emitters researchgate.net | Exhibit high quantum yields (~0.8) and exceptional photostability. researchgate.net |
These examples with NDI derivatives underscore the potential for creating functional materials from naphthalene-based building blocks. The principles of self-assembly observed in these systems, driven by a balance of intermolecular forces, would similarly apply to this compound and its derivatives, suggesting a promising area for future research in materials science.
Catalysis
The fluorine atom can be replaced through nucleophilic aromatic substitution, and the naphthalene ring system can participate in various cross-coupling reactions. smolecule.com For example, it can serve as a coupling partner in palladium-catalyzed reactions like the Suzuki or Heck reactions to form biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. smolecule.com
Computational studies on analogous naphthalene systems have highlighted the influence of substituents on the reactivity and regioselectivity of catalytic reactions. Density Functional Theory (DFT) calculations on fluorination pathways show that the energy barriers for electrophilic attack are highly sensitive to the electronic environment of the aromatic ring. smolecule.com The electron-donating methoxy group in this compound tends to activate the ortho and para positions, while the electronegative fluorine atom counteracts this effect, creating a nuanced reactivity profile that can be exploited in catalyst-driven transformations. smolecule.com
Furthermore, catalysts have been developed for the specific synthesis of fluorinated naphthalenes. For instance, palladium and zirconium catalysts have been effectively used for the direct C-H fluorination of naphthalenes using reagents like N-fluorobenzenesulfonimide (NFSI). rsc.org These methods provide pathways to synthesize compounds like this compound from readily available precursors.
While this compound is not typically employed as a catalyst, its derivatives have the potential for such applications. The naphthalene backbone could be functionalized with ligands capable of coordinating with metals to form novel catalytic complexes. The electronic properties imparted by the fluoro and methoxy groups could then modulate the activity and selectivity of the metallic center.
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of specialty chemicals like 2-Fluoro-6-methoxynaphthalene. Future research will likely focus on developing synthetic routes that are more environmentally benign, atom-economical, and energy-efficient.
Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging green chemistry approaches that could be applied to the synthesis of this compound and its derivatives include:
Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. rsc.org Research into enzymes like halohydrin dehalogenases for the synthesis of fluorinated chiral building blocks showcases the potential of biocatalysis in this area. rsc.org While direct biocatalytic synthesis of this compound has not yet been reported, the development of engineered enzymes for selective fluorination or for the synthesis of its precursors is a promising future direction. utdallas.edu The biocatalytic synthesis of fluorinated polyesters and cyclopropanes further highlights the growing capabilities of this technology. utdallas.edunih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. derpharmachemica.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the fluorination or derivatization of naphthalene (B1677914) scaffolds. derpharmachemica.com
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for scalable, on-demand synthesis. rsc.org The application of flow chemistry to high-temperature and high-pressure reactions, such as those that might be involved in the synthesis of fluorinated aromatics, is a growing area of interest. rsc.org
Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives, such as water, ionic liquids, or bio-derived solvents, is a key principle of green chemistry. Research into organic synthesis in fluoroalcohol-water two-phase systems, for instance, presents an intriguing possibility for cleaner reaction conditions. researchgate.net
Discovery of Novel Reactivity and Catalytic Systems
The reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group creates a unique electronic landscape that can be exploited for novel chemical transformations.
Future research in this area will likely focus on:
Advanced Catalytic Systems: The development of more efficient and selective catalysts for the synthesis and functionalization of this compound is a key research goal. This includes the design of novel palladium, nickel, or other transition metal catalysts with tailored ligands to control regioselectivity and reactivity. acs.org For instance, DFT studies on Ni(COD)₂-catalyzed ipso-silylation of 2-methoxynaphthalene (B124790) provide insights that could be extended to its fluorinated analogue. acs.org
C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research into transition-metal-catalyzed C-H activation could enable the direct introduction of various functional groups onto the naphthalene core, bypassing the need for pre-functionalized starting materials. acs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. This methodology could be employed for the synthesis or derivatization of this compound under environmentally friendly conditions.
The following table summarizes some catalytic systems that could be relevant for the synthesis and functionalization of this compound:
| Catalytic System | Potential Application | Reference |
| Palladium with specialized ligands | Selective fluorination of naphthalene precursors | N/A |
| Nickel-based catalysts | Cross-coupling reactions and C-F bond activation | acs.org |
| Biocatalysts (e.g., engineered enzymes) | Enantioselective synthesis of chiral derivatives | rsc.orgutdallas.edu |
| Photoredox catalysts | Mild and selective functionalization reactions | acs.org |
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about reaction kinetics, intermediates, and by-products.
For the study of reactions involving this compound, the following techniques hold significant promise:
In Situ FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, products, and key intermediates in real-time. nih.gov This technique could be used to study the kinetics of fluorination reactions or subsequent derivatizations of the naphthalene scaffold.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. In situ NMR can be used to identify and characterize transient intermediates that may not be observable by other methods. ¹⁹F NMR, in particular, would be highly valuable for tracking the introduction and transformation of the fluorine substituent.
Raman Spectroscopy: In situ Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to FTIR, especially for reactions in aqueous media or for monitoring solid-state transformations.
While direct in situ spectroscopic studies on the synthesis of this compound are not yet prevalent in the literature, the successful application of these techniques to other complex organic reactions suggests their significant potential in this area. nih.gov
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental studies with computational modeling provides a powerful paradigm for accelerating chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, elucidate reaction mechanisms, and design new molecules with desired properties.
In the context of this compound, a synergistic approach could be applied to:
Predict Regioselectivity: Computational models can help predict the most likely positions for electrophilic or nucleophilic attack on the naphthalene ring, guiding the design of selective synthetic strategies.
Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts and solvents.
Design Novel Molecules: Computational screening can be used to predict the properties of virtual libraries of this compound derivatives, identifying promising candidates for applications such as molecular probes or pharmaceuticals.
The integration of computational predictions with experimental validation will be crucial for the rational design of new synthetic methods and functional molecules based on the this compound scaffold.
Rational Design of Highly Selective and Potent Molecular Probes
The unique photophysical properties of the naphthalene core, which can be further modulated by the fluorine and methoxy substituents, make this compound an attractive scaffold for the development of fluorescent molecular probes. These probes can be designed to selectively detect and image specific analytes in biological systems.
Future research in this area will likely focus on:
Probes for Biological Analytes: Naphthalene-based fluorescent probes have been developed for the detection of various biologically important species, such as glutathione. nih.govthno.orgrsc.org By incorporating specific recognition moieties, this compound could be used to create probes for other analytes of interest.
Ratiometric and Two-Photon Probes: The development of ratiometric probes, which exhibit a change in the ratio of two emission wavelengths upon analyte binding, can provide more quantitative and reliable measurements. nih.gov Two-photon probes, which are excited by near-infrared light, allow for deeper tissue penetration and reduced photodamage in biological imaging. nih.govthno.orgrsc.org
Probes for In Vivo Imaging: The fluorine atom in this compound opens up the possibility of developing ¹⁸F-labeled derivatives for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.
The following table highlights the potential of naphthalene derivatives as fluorescent probes:
| Probe Type | Target Analyte | Key Features | Reference |
| Naphthalene-dialdehyde | Glutathione (GSH) | High selectivity and potential for two-photon microscopy | nih.govthno.orgrsc.org |
| 2-(Bromoacetyl)-6-methoxynaphthalene (B52980) | Enzyme assays | Covalent modification of enzyme active sites |
Development of Chiral Fluorinated Naphthalene Scaffolds
The introduction of chirality into the this compound scaffold would significantly expand its potential applications, particularly in medicinal chemistry and asymmetric catalysis.
Future research directions in this area include:
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a key challenge. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods. nih.gov
Chiral Derivatizing Agents: Chiral amines derived from naphthalene structures have been used to create chiral derivatizing agents for the resolution of racemic mixtures. A chiral derivative of this compound could potentially serve a similar purpose.
Chiral Ligands for Asymmetric Catalysis: The incorporation of a chiral this compound scaffold into a ligand could lead to the development of new catalysts for asymmetric transformations.
The synthesis of chiral δ-aminoboronic esters and other chiral fluorinated compounds demonstrates the growing interest and capability in preparing stereochemically defined fluorinated molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Fluoro-6-methoxynaphthalene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically begins with functionalized naphthalene precursors. A common approach involves halogenation (fluorination) at the 2-position followed by methoxy group introduction at the 6-position. For example, selective fluorination can be achieved using hydrofluoric acid derivatives under controlled temperatures (40–60°C), while methoxylation may employ Williamson ether synthesis with methanol and a base like NaH . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust catalysts (e.g., Pd/C for coupling reactions) and solvent systems (polar aprotic solvents like DMF enhance yield).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The fluorine atom at C2 produces distinct splitting patterns in -NMR (e.g., coupling constants ~8–12 Hz with adjacent protons). Methoxy groups at C6 are confirmed via -NMR (singlet at δ 3.8–4.0 ppm) and -NMR (signal near δ 55–60 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., calculated m/z 190.06 for ) .
Q. What are the physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer : The compound’s logP (octanol-water partition coefficient) can be estimated via reversed-phase HPLC to assess lipophilicity (~2.5–3.0). Stability studies under varying pH (2–12) and temperatures (4–40°C) should use UV-Vis spectroscopy to track degradation (λ_max ~270 nm). Methoxy groups enhance solubility in polar solvents (e.g., methanol), while fluorine reduces electron density, affecting crystallization behavior .
Advanced Research Questions
Q. How can researchers address contradictory toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Perform a systematic review using risk-of-bias (RoB) assessment tools (Table C-7, ). For example, evaluate dose randomization, allocation concealment, and outcome reporting consistency. Meta-analysis of conflicting data (e.g., hepatic toxicity in mice vs. no effect in rat models) should stratify by species, exposure duration, and metabolic pathways (e.g., cytochrome P450 isoform activity) . Sensitivity analysis can identify outliers due to solvent choice (DMSO vs. saline) .
Q. What experimental designs are recommended to study the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions with activated sludge. Monitor degradation products via LC-QTOF-MS, focusing on fluoroacetic acid derivatives. For photolysis studies, use simulated sunlight (λ >290 nm) in quartz reactors and track half-lives with first-order kinetics modeling. Sediment-water partitioning coefficients () should be measured using equilibrium dialysis .
Q. How can genomic toxicity of this compound be assessed in human cell lines?
- Methodological Answer : Use Comet assays to detect DNA strand breaks in HepG2 cells exposed to 10–100 µM concentrations. Transcriptomic analysis (RNA-seq) can identify upregulated oxidative stress markers (e.g., NRF2, HMOX1). Dose-response curves should account for metabolic activation via S9 liver fractions. Confounding factors like cell viability (MTT assay) must be normalized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
